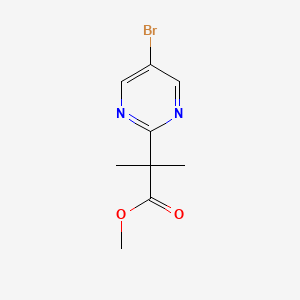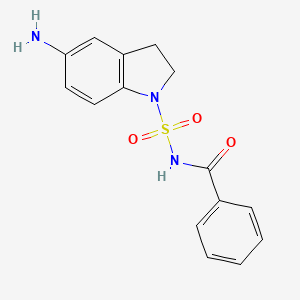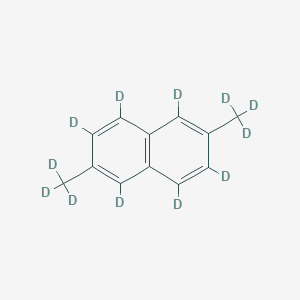
3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine
Descripción general
Descripción
3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine (DFPMA) is a fluorinated amine derived from piperidine, an organic compound containing a cyclic six-membered ring of carbon atoms with one nitrogen atom at the ring's center. DFPMA is a versatile compound that is commonly used in a variety of scientific research applications. Its unique properties make it an ideal choice for a wide range of laboratory experiments, including those involving the synthesis of other compounds, the study of biochemical and physiological processes, and the investigation of drug mechanisms of action.
Aplicaciones Científicas De Investigación
3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine is a popular choice for scientific research applications due to its unique properties. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological processes, such as the regulation of enzyme activity, protein-protein interactions, and the effects of drugs on the body. In addition, this compound is used as a catalyst in the synthesis of polymers, as well as in the production of polyurethanes.
Mecanismo De Acción
3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine is believed to act as an agonist at certain neurotransmitter receptors in the brain, particularly those involved in the regulation of mood and behavior. It is thought to modulate the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine, resulting in an increase in their levels in the brain. This in turn can lead to changes in behavior and mood, as well as other physiological effects.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are still being studied. However, it is believed to have a range of effects, including the modulation of enzyme activity, protein-protein interactions, and the effects of drugs on the body. In addition, it is thought to have an effect on the regulation of mood and behavior, as well as other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its unique properties make it an ideal choice for a wide range of experiments. In addition, it is relatively non-toxic and has low reactivity, making it a safe choice for laboratory use. However, it is important to note that this compound is a relatively new compound, and its effects on biochemical and physiological processes are still being studied. As such, it is important to exercise caution when using it in experiments.
Direcciones Futuras
Given its wide range of applications, there are a number of potential future directions for the use of 3-(4,4-Difluoropiperidin-1-ylmethyl)-phenylamine. For example, further research could be conducted into its effects on biochemical and physiological processes, as well as its potential use in the development of new drugs. In addition, its use as a catalyst in the synthesis of polymers could be explored further, as well as its potential application in the production of polyurethanes. Finally, its use in the study of enzyme activity, protein-protein interactions, and the effects of drugs on the body could be further investigated.
Propiedades
IUPAC Name |
3-[(4,4-difluoropiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)4-6-16(7-5-12)9-10-2-1-3-11(15)8-10/h1-3,8H,4-7,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQXTCBJZWKXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 2-({[2-(methylamino)-2-oxoethyl]amino}carbonyl)-1-hydrazinecarboxylate](/img/structure/B1472508.png)



![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)


